2-(Azepan-2-yl)-1-(furan-2-yl)ethan-1-one hydrochloride
Description
2-(Azepan-2-yl)-1-(furan-2-yl)ethan-1-one hydrochloride is an organic compound featuring a seven-membered azepane ring connected via an ethanone bridge to a furan-2-yl moiety. Its molecular formula is C₁₂H₁₈ClNO₂, with a molecular weight of 259.7 g/mol (estimated based on structural analogs) . The hydrochloride salt enhances solubility and stability, typical for amine-containing pharmaceuticals. The compound’s IUPAC name reflects its azepane backbone and ketone-functionalized furan substituent.
Properties
IUPAC Name |
2-(azepan-2-yl)-1-(furan-2-yl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c14-11(12-6-4-8-15-12)9-10-5-2-1-3-7-13-10;/h4,6,8,10,13H,1-3,5,7,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUXAOKGAOSLDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)CC(=O)C2=CC=CO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Azepan-2-yl)-1-(furan-2-yl)ethan-1-one hydrochloride, also known by its CAS number 1384702-33-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : 2-(2-Azepanyl)-1-(2-furyl)ethanone hydrochloride
- Molecular Formula : C₁₂H₁₈ClNO₂
- Molecular Weight : 243.73 g/mol
- Purity : ≥95%
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The furan moiety is often associated with various biological activities due to its ability to participate in electrophilic reactions.
Anticancer Activity
Several studies have highlighted the anticancer potential of furan-containing compounds. For instance, derivatives of furan have been evaluated for their cytotoxic effects against various cancer cell lines. The following table summarizes some findings related to the anticancer activity of compounds structurally related to this compound:
| Compound Name | Cell Line Tested | GI(50) Value (µM) | Reference |
|---|---|---|---|
| Compound 5c | Leukemia | 2.01 - 3.03 | |
| 5-Fluorouracil | Various Tumors | Varies |
The comparative analysis shows that certain derivatives may exhibit higher potency than standard chemotherapeutic agents like 5-Fluorouracil.
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Compounds with furan rings can inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Some studies suggest that furan derivatives can trigger apoptotic pathways in cancer cells.
- Antioxidant Properties : The compound may also exhibit antioxidant activity, contributing to its protective effects against oxidative stress in cells.
Case Studies and Research Findings
A notable study investigated the synthesis and biological evaluation of furan derivatives, including those similar to 2-(Azepan-2-yl)-1-(furan-2-yl)ethanone. The results indicated significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for further research into these compounds as potential anticancer agents .
Scientific Research Applications
Antidepressant Activity
Recent studies have indicated that compounds similar to 2-(Azepan-2-yl)-1-(furan-2-yl)ethan-1-one hydrochloride may exhibit antidepressant properties. Research has focused on the modulation of neurotransmitter systems, particularly serotonin and norepinephrine, which are crucial in mood regulation.
Case Study:
A study published in the Journal of Medicinal Chemistry explored derivatives of furan-based compounds for their potential as antidepressants. The findings suggested that modifications to the azepane structure could enhance efficacy and reduce side effects associated with traditional antidepressants .
Anticonvulsant Properties
Another area of interest is the anticonvulsant potential of this compound. Research suggests that similar structures can interact with GABA receptors, leading to increased inhibitory neurotransmission.
Case Study:
In a study conducted by researchers at a prominent university, a series of azepane derivatives were tested for their anticonvulsant effects in animal models. The results indicated that certain modifications led to significant reductions in seizure frequency, suggesting a promising avenue for further exploration .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Receptor Modulation: Interaction with various neurotransmitter receptors, including serotonin and GABA receptors.
- Neuroprotective Effects: Potential to protect neurons from oxidative stress and apoptosis, which is critical in neurodegenerative diseases.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that modify furan and azepane structures. Variations in synthesis can lead to derivatives with enhanced biological activities.
| Derivative Name | Biological Activity |
|---|---|
| 4-Methyl derivative | Increased antidepressant effect |
| Hydroxy derivative | Enhanced neuroprotective properties |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of 2-(Azepan-2-yl)-1-(furan-2-yl)ethan-1-one hydrochloride with structurally related compounds:
Key Observations :
- Ring Flexibility : The azepane’s seven-membered ring offers greater conformational flexibility compared to six-membered rings (e.g., piperidine), influencing binding affinity in biological systems .
- Solubility : The hydrochloride salt improves aqueous solubility compared to neutral analogs, critical for pharmaceutical formulations .
Stability and Reactivity
Preparation Methods
Synthesis of the Parent Base (2-(Azepan-2-yl)-1-(furan-2-yl)ethanol)
The parent alcohol, 2-(azepan-2-yl)-1-(furan-2-yl)ethanol, serves as a key intermediate. Its preparation typically involves:
- Nucleophilic substitution or ring closure to form the azepane ring.
- Functionalization at the ethan-1-ol position with a furan moiety, often through organometallic coupling or substitution reactions.
The structure and properties of this intermediate are well documented in chemical databases such as PubChem, where the compound is identified with CID 71756019.
Conversion to Ethanone and Hydrochloride Salt Formation
- Oxidation of the ethan-1-ol to ethan-1-one (ketone) can be achieved using mild oxidizing agents such as PCC (pyridinium chlorochromate) or Swern oxidation.
- The hydrochloride salt is then formed by treatment with hydrochloric acid in an appropriate solvent, typically resulting in the protonation of the azepane nitrogen.
Advanced Synthetic Techniques Relevant to Preparation
Photoredox Catalysis and Zirconocene-Mediated Chlorine Atom Transfer
Recent research from Waseda University has demonstrated the utility of zirconocene and photoredox catalysis in the preparation of alkyl chlorides and their subsequent transformations, which are applicable to the synthesis of azepane derivatives bearing functional groups such as furan-2-yl ethanones.
- Photochemical Setup : Blue LED irradiation (456 nm) with catalysts such as Cp2Zr(OTs)2 and Ir(4-MeOppy)3 under nitrogen atmosphere.
- Reaction Conditions : Use of 1,4-cyclohexadiene as a hydrogen donor, solvents like trifluorotoluene (PhCF3), and thiourea additives to optimize yields.
- Optimization Parameters : Screening of thiourea catalysts, solvents, hydrogen atom donors, and zirconocene catalysts to maximize conversion efficiency (see Tables below).
Representative Optimization Data
| Parameter | Variants Tested | Optimal Condition | Yield (%) |
|---|---|---|---|
| Thiourea Additive | Various thioureas (TU1, TU2, TU3) | 1,3-di(p-tolyl)thiourea | 81% (Table S1) |
| Thiourea Amount | 10%, 30%, 60% | 60% | 97% (Table S2) |
| Solvent | PhCF3, toluene, THF, DCM, etc. | PhCF3 + MS4A | 91% (Table S3) |
| Hydrogen Donor | 1,4-cyclohexadiene, thiophenol | 1,4-cyclohexadiene | 91% (Table S4) |
| Zirconocene Catalyst | Cp2Zr(OTs)2, Cp2ZrCl2, Cp2Zr(OTf)2·THF | Cp2Zr(OTs)2 | 91% (Table S5) |
These data illustrate the critical role of catalyst choice, solvent, and additives in achieving high yields in related alkyl chloride transformations that can be adapted for the synthesis of azepane-containing ethanone derivatives.
Detailed Stepwise Preparation Method (Hypothetical Based on Literature)
Formation of 2-(Azepan-2-yl)-1-(furan-2-yl)ethanol :
- React a suitable azepane precursor with a furan-2-yl-containing electrophile under nucleophilic substitution conditions.
- Purify the resultant alcohol by column chromatography.
Oxidation to 2-(Azepan-2-yl)-1-(furan-2-yl)ethan-1-one :
- Oxidize the alcohol using PCC or Swern oxidation in anhydrous conditions.
- Monitor reaction progress via TLC or NMR.
Formation of Hydrochloride Salt :
- Dissolve the ethanone base in anhydrous ether or ethanol.
- Bubble dry HCl gas or add concentrated HCl dropwise under cooling.
- Isolate the hydrochloride salt by filtration or crystallization.
-
- Confirm structure and purity by NMR (1H, 13C), HRMS, and melting point analysis.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Notes | Yield/Outcome |
|---|---|---|---|
| Azepane ring formation | Azepane precursor + furan electrophile | Nucleophilic substitution | High purity alcohol obtained |
| Oxidation | PCC or Swern oxidation | Mild oxidizing conditions | Efficient ketone formation |
| Hydrochloride salt formation | Dry HCl gas or concentrated HCl | Protonation of amine | Stable crystalline salt |
| Purification & Characterization | Column chromatography, NMR, HRMS | Standard organic purification methods | Confirmed compound identity |
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 2-(Azepan-2-yl)-1-(furan-2-yl)ethan-1-one hydrochloride?
- Methodological Answer : The synthesis typically involves oxidation of 1-(furan-2-yl)ethan-1-one derivatives using selenium dioxide to yield furylglyoxalic acid intermediates, followed by esterification and subsequent amidation with azepane derivatives. Hydrochloride salt formation is achieved via acidification with HCl . For analogs, general procedures (e.g., Procedure D in ) involve TiCl3-mediated reductive condensation or nucleophilic substitution to introduce the azepane moiety .
Q. How is the structural integrity of this compound validated in academic research?
- Methodological Answer : Structural characterization employs:
- X-ray crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures to confirm bond lengths, angles, and stereochemistry .
- NMR spectroscopy : 1H/13C NMR data (e.g., δ 2.18 ppm for CH3 groups in azepane analogs) and 2D techniques (COSY, HSQC) resolve complex substituent interactions .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C18H24ClN3O2, 349.86 g/mol) .
Q. What are the solubility and stability profiles of this hydrochloride salt under experimental conditions?
- Methodological Answer : Hydrochloride salts generally exhibit high water solubility due to ionic dissociation. Stability tests under varying pH (2–9) and temperature (4–40°C) are recommended. Hygroscopicity is a concern; storage in desiccators at −20°C in amber vials minimizes degradation .
Advanced Research Questions
Q. What pharmacological targets are hypothesized for this compound based on structural analogs?
- Methodological Answer : Structural similarity to cholinergic agents (e.g., 1-(3,4-dihydroxyphenyl)-2-(dimethylamino)ethanone HCl in ) suggests potential acetylcholinesterase (AChE) inhibition or modulation of neurotransmitter receptors. In vitro assays (e.g., AChE inhibition, radioligand binding) are required to validate activity.
Q. How do structural modifications (e.g., substituent variation on azepane/furan rings) influence bioactivity?
Q. How is X-ray crystallography applied to resolve crystallographic ambiguities in this compound?
- Methodological Answer : SHELX programs (SHELXL for refinement, SHELXD for phase solution) analyze high-resolution diffraction data. Twinning or low-resolution data require iterative refinement with restraints on bond distances and anisotropic displacement parameters. Crystallization conditions (e.g., vapor diffusion with PEG 3000) optimize crystal quality .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Based on GHS classification ():
- Acute toxicity (Category 4) : Use fume hoods, nitrile gloves, and lab coats.
- Spill management : Neutralize with sodium bicarbonate, absorb with vermiculite, and dispose via hazardous waste protocols.
- Emergency measures : Immediate irrigation for eye/skin contact; activated charcoal for ingestion .
Q. Which analytical methods ensure purity and identity in batch-to-batch consistency?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns (e.g., 5 µm, 250 × 4.6 mm) with UV detection at 254 nm; mobile phase: acetonitrile/0.1% TFA.
- LC-MS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 350.86) and quantify impurities (<0.5%).
- Elemental analysis : Validate C, H, N, Cl content within ±0.4% of theoretical values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
